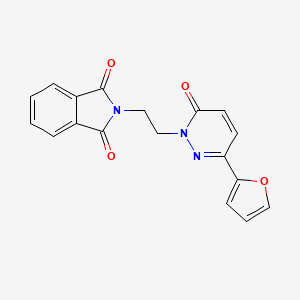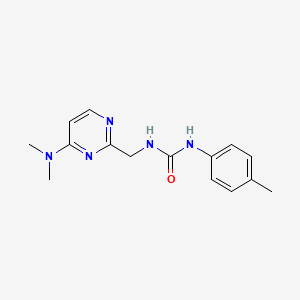
4-amino-N~5~-(4-fluorobenzyl)-N~3~-isobutylisothiazole-3,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N~5~-(4-fluorobenzyl)-N~3~-isobutylisothiazole-3,5-dicarboxamide (FITC) is an organosulfur compound that is widely used in scientific research. It is a synthetic derivative of isothiazole and has a wide range of applications in biochemical and physiological research. FITC is a fluorophore, which is a molecule that emits light when exposed to light of a certain wavelength. This makes it an ideal tool for detecting and quantifying biological molecules and structures in a variety of research applications.
Scientific Research Applications
Synthesis and Bioactivity of Fluorine Compounds
Fluorinated compounds, including those with isoxazole and phosphonate groups, have been synthesized and shown to exhibit moderate anticancer activity in vitro. The synthesis involved reactions under ultrasound irradiation without solvent and catalyst, demonstrating the potential for creating new fluorinated compounds with bioactive properties (Song et al., 2005).
Antitumor Activity of Benzothiazoles
Benzothiazoles, particularly fluorinated 2-(4-aminophenyl)benzothiazoles, have been synthesized and found to be potently cytotoxic against certain human cancer cell lines, showcasing their potential as antitumor agents. This indicates the significant interest in benzothiazole derivatives for developing new cancer therapies (Hutchinson et al., 2001).
Enhancement of Antitumor Properties Through Amino Acid Prodrugs
The modification of benzothiazole derivatives through amino acid conjugation has been employed to overcome the limitations posed by drug lipophilicity, enhancing their solubility and antitumor efficacy. This approach signifies the application of chemical modifications to improve the pharmaceutical properties of benzothiazole-based compounds (Bradshaw et al., 2002).
Inhibition of Tumor-associated Enzymes
Research has also explored the inhibition of tumor-associated enzymes, such as carbonic anhydrase IX, by halogenated sulfonamides and aminobenzolamides, including those with fluorine atoms. These inhibitors have potential applications as antitumor agents, demonstrating the broader utility of fluorinated compounds in targeting specific tumor-associated biomarkers (Ilies et al., 2003).
Synthesis and Evaluation of Novel Antimicrobial Agents
Moreover, fluorinated benzothiazoles and related compounds have been synthesized and evaluated for their antimicrobial activities, indicating their potential use in treating infections alongside their anticancer applications (Jagtap et al., 2010).
Mechanism of Action
Target of Action
Similar compounds are known to interact with primary amines .
Mode of Action
4-amino-N~5~-(4-fluorobenzyl)-N~3~-isobutylisothiazole-3,5-dicarboxamide interacts with its targets by forming strong intramolecular bonds . This reduces their polarity relative to the corresponding L-amino acid derivatives .
Biochemical Pathways
It’s known that similar compounds can affect the separation of d- and l-amino acids .
Pharmacokinetics
Similar compounds are known to be used as a derivatization reagent for uv detection in liquid chromatography methods .
Result of Action
Similar compounds are known to enable the quick and easy separation and quantitation of optical isomers of amino acids by reverse-phase chromatography .
Action Environment
Similar compounds are known to be stable for at least 48 hours .
properties
IUPAC Name |
4-amino-5-N-[(4-fluorophenyl)methyl]-3-N-(2-methylpropyl)-1,2-thiazole-3,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O2S/c1-9(2)7-19-15(22)13-12(18)14(24-21-13)16(23)20-8-10-3-5-11(17)6-4-10/h3-6,9H,7-8,18H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBDJERCBPGCFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-fluorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2553751.png)



![5-(4-chlorophenyl)-6-((2-methoxyethyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2553758.png)
![(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2553759.png)
![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2553762.png)
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2553765.png)
![2-Chloro-N-[2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethyl]propanamide](/img/structure/B2553767.png)
![1-[2-(4-Tert-butyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one](/img/structure/B2553768.png)
![{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone](/img/structure/B2553771.png)
![N~4~-(4-ethoxyphenyl)-1-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2553772.png)
![2-amino-7-methyl-6-(2-morpholinoethyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2553773.png)
